2-(1-Methyl-1,2-dihydropyridin-2-ylidene)propanedinitrile
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Description
2-(1-Methyl-1,2-dihydropyridin-2-ylidene)propanedinitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Methyl-1,2-dihydropyridin-2-ylidene)propanedinitrile involves the condensation of 2-cyanoacetamide with 2-methyl-3-oxobutanal in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield the final compound.
Starting Materials
2-cyanoacetamide, 2-methyl-3-oxobutanal, ammonium acetate, acetic acid, sodium borohydride
Reaction
Step 1: Mix 2-cyanoacetamide, 2-methyl-3-oxobutanal, ammonium acetate, and acetic acid in a reaction flask., Step 2: Heat the mixture to 80-90°C and stir for 24 hours., Step 3: Cool the mixture to room temperature and filter the resulting solid., Step 4: Dissolve the solid in ethanol and add sodium borohydride., Step 5: Stir the mixture for 2 hours and then filter the resulting solid., Step 6: Wash the solid with ethanol and dry under vacuum to obtain 2-(1-Methyl-1,2-dihydropyridin-2-ylidene)propanedinitrile.
properties
IUPAC Name |
2-(1-methylpyridin-2-ylidene)propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-5-3-2-4-9(12)8(6-10)7-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSGHZHZNLDXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methylpyridin-2(1H)-ylidene)propanedinitrile |
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